
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienylacetamides. This compound is characterized by the presence of a cyano group, a methyl group, and a phenyl group attached to a thienyl ring, as well as a phenylsulfanyl group attached to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiophene derivatives.
Introduction of Substituents: The cyano, methyl, and phenyl groups can be introduced through various substitution reactions using reagents like cyanogen bromide, methyl iodide, and phenylboronic acid.
Attachment of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using phenylthiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups such as the cyano group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors.
Signal Transduction: The compound might interfere with intracellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-(3-cyano-5-methyl-4-phenylthien-2-yl)-2-(phenylthio)acetamide
- N-(3-cyano-5-methyl-4-phenylthien-2-yl)-2-(phenylsulfonyl)acetamide
- N-(3-cyano-5-methyl-4-phenylthien-2-yl)-2-(phenylseleno)acetamide
Uniqueness
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide is unique due to its specific combination of functional groups and the presence of both a thienyl ring and a phenylsulfanyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C20H16N2OS2 |
|---|---|
分子量 |
364.5g/mol |
IUPAC 名称 |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C20H16N2OS2/c1-14-19(15-8-4-2-5-9-15)17(12-21)20(25-14)22-18(23)13-24-16-10-6-3-7-11-16/h2-11H,13H2,1H3,(H,22,23) |
InChI 键 |
NYHVQRYRRKVVFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=CC=C3 |
规范 SMILES |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


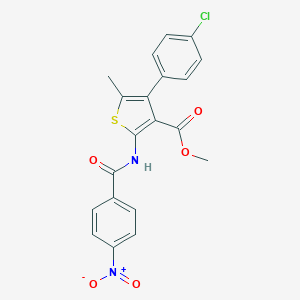


![METHYL 4-(3,4-DIMETHYLPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450833.png)
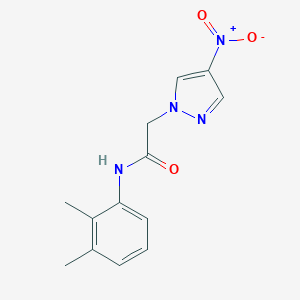
![Isopropyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B450837.png)
![N'-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B450838.png)
![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B450841.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B450843.png)
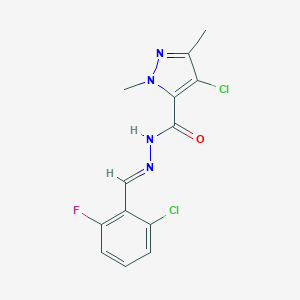
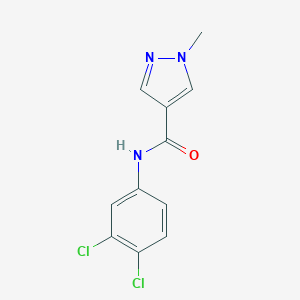
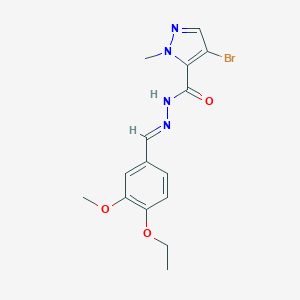
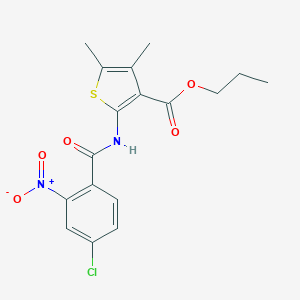
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-{4-nitrobenzylidene}benzohydrazide](/img/structure/B450851.png)
